Cas no 91477-84-8 (4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine)

4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 4,5,6,7-tetrahydro-4-phenyl-Thieno[3,2-c]pyridine
- 4-phenyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
- 4-Phenyl-4,5,6,7-tetrahydro-thieno<3.2-c>pyridin
- HMS1700D16
- 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- BDBM50589786
- DTXSID10424490
- F2124-0763
- EN300-14957
- FT-0759993
- CHEMBL2179396
- MFCD07352240
- AKOS000125065
- SCHEMBL2359018
- 91477-84-8
- BKXOJOFWZSFANH-UHFFFAOYSA-N
- DB-079054
- 4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine
-
- MDL: MFCD07352240
- インチ: InChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
- InChIKey: BKXOJOFWZSFANH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2C3=C(CCN2)SC=C3
計算された属性
- せいみつぶんしりょう: 215.07700
- どういたいしつりょう: 216.084695
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.157
- ふってん: 345.5°Cat760mmHg
- フラッシュポイント: 162.8°C
- PSA: 40.27000
- LogP: 3.31200
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine セキュリティ情報
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2124-0763-10g |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | P256831-100mg |
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
91477-84-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-14957-0.05g |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95.0% | 0.05g |
$66.0 | 2025-02-21 | |
Alichem | A029201495-1g |
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
91477-84-8 | 95% | 1g |
$411.60 | 2023-08-31 | |
Life Chemicals | F2124-0763-2.5g |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Enamine | EN300-14957-0.1g |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95.0% | 0.1g |
$98.0 | 2025-02-21 | |
Enamine | EN300-14957-1.0g |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95.0% | 1.0g |
$371.0 | 2025-02-21 | |
Enamine | EN300-14957-250mg |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95.0% | 250mg |
$142.0 | 2023-09-28 | |
1PlusChem | 1P00GZ53-100mg |
4-PHENYL-4,5,6,7-TETRAHYDROTHIENO[3,2-C]PYRIDINE |
91477-84-8 | 95% | 100mg |
$178.00 | 2024-04-20 | |
Enamine | EN300-14957-5.0g |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95.0% | 5.0g |
$1075.0 | 2025-02-21 |
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridineに関する追加情報
4-Phenyl-4H,5H,6H,7H-Thieno[3,2-c]Pyridine: A Comprehensive Overview
4-Phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 91477-84-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thienopyridines, which are heterocyclic aromatic compounds combining thiophene and pyridine moieties. The thieno[3,2-c]pyridine core is a unique structural feature that imparts distinctive electronic and optical properties to the molecule.
The phenyl substituent attached to the thienopyridine framework further enhances the compound's versatility. This substitution pattern not only increases the molecule's hydrophobicity but also introduces additional conjugation pathways, which are crucial for its electronic behavior. Recent studies have highlighted the potential of 4-phenyl-thieno[3,2-c]pyridine in applications ranging from organic electronics to pharmaceuticals.
One of the most promising areas of research involving CAS No. 91477-84-8 is its application in organic semiconductors. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for use in thin-film transistors (TFTs) and organic photovoltaics (OPVs). Researchers have demonstrated that thieno[3,2-c]pyridine derivatives exhibit excellent charge transport properties, which are essential for high-performance electronic devices.
In addition to its electronic applications, 4-phenyl-thieno[3,2-c]pyridine has shown potential in the field of medicinal chemistry. The compound's unique structure allows for interactions with various biological targets, making it a valuable lead compound in drug discovery. Recent studies have explored its anti-inflammatory and antioxidant properties, suggesting its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of CAS No. 91477-84-8 involves a multi-step process that typically begins with the preparation of the thienopyridine core. This is followed by functionalization with the phenyl group through methods such as Suzuki coupling or Friedel-Crafts alkylation. The choice of synthetic route depends on the desired regiochemistry and scalability of the process.
From a structural standpoint, thieno[3,2-c]pyridine exhibits a rigid aromatic system with significant planarity. This planarity is crucial for maintaining strong π-conjugation and high stability. The presence of sulfur in the thiophene ring further modulates the electronic properties of the molecule, making it highly responsive to external stimuli such as light and electric fields.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-phenyl-thieno[3,2-c]pyridine. Density functional theory (DFT) calculations have revealed that the compound exhibits a relatively low band gap, which is advantageous for applications in optoelectronics. Furthermore, molecular dynamics simulations have shown that the compound maintains structural integrity under various environmental conditions, making it suitable for real-world applications.
In conclusion, CAS No. 91477-84-8, or 4-phenyl-thieno[3,2-c]pyridine, is a versatile compound with a wide range of potential applications. Its unique structure and electronic properties make it a valuable addition to both academic research and industrial development. As ongoing studies continue to uncover new facets of this compound's behavior, its role in shaping future technologies is likely to grow significantly.
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